1-(Ethoxycarbonylmethyl)-2-piperidone

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar compounds has been reported. For instance, piperidine-3-carboxylic acid (nipecotic acid) was stirred with ethyl chloroacetate in equimolar quantities using triethylamine and THF respectively at room temperature to yield 1-ethoxycarbonylmethyl-piperidine-3-carboxylic acid .Chemical Reactions Analysis

While specific chemical reactions involving 1-(Ethoxycarbonylmethyl)-2-piperidone are not detailed, general principles of qualitative analysis can be applied. These include performing “spot tests” for precipitation reactions, writing and balancing the precipitation reaction equations, and applying the solubility rules to identify unknown ions using “spot test” reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not explicitly mentioned in the available literature .Wissenschaftliche Forschungsanwendungen

Synthetic Chemistry and Molecular Structure

- 1,2,5-Trimethyl-4-ethoxycarbonylmethyl-4-hydroxypiperidine, related to 1-(Ethoxycarbonylmethyl)-2-piperidone, is synthesized through the Reformatsky reaction, demonstrating the compound's utility in synthetic chemistry (Prostakov & Plesnakov, 1968).

- A study highlights the synthesis of a novel conformationally constrained D-lysine analogue with a piperidine skeleton, indicating the compound's relevance in creating constrained amino acid analogues (Etayo et al., 2008).

- The molecular structure of related piperidone derivatives has been analyzed, providing insights into their conformational behavior, crucial for understanding their chemical properties (Arias-Pérez et al., 1995).

Synthesis and Reactivity

- Piperidone derivatives have been synthesized and evaluated for their antioxidant activity, underscoring their potential in developing new antioxidants (Karthik et al., 2011).

- The compound's utility in the synthesis of rac-Tetrahydrorotundine and other heterocyclic compounds is shown, indicating its importance in the creation of complex organic molecules (Kametani & Nomura, 1961).

- Rhodium-catalyzed asymmetric 1,4-addition reactions using organozinc reagents for synthesizing 2-aryl-4-piperidones show the compound's significance in asymmetric synthesis (Shintani et al., 2004).

Biological Activities and Applications

- A series of 2,6-diaryl-3-methyl-4-piperidone derivatives was synthesized and screened for various biological activities, highlighting the compound's relevance in medicinal chemistry and pharmacology (Rameshkumar et al., 2003).

- Studies on the synthesis and antibacterial, as well as analgesic activities of piperidone derivatives, indicate their potential in developing new therapeutic agents (Yu et al., 2002).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

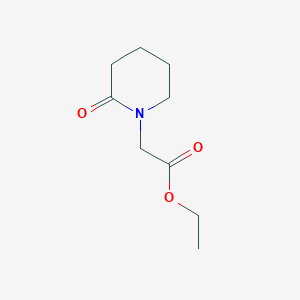

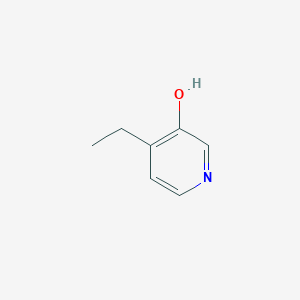

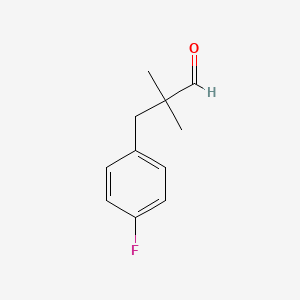

IUPAC Name |

ethyl 2-(2-oxopiperidin-1-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO3/c1-2-13-9(12)7-10-6-4-3-5-8(10)11/h2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWAWENPCRRJBOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1CCCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50444314 | |

| Record name | 1-(ethoxycarbonylmethyl)-2-piperidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50444314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

22875-63-4 | |

| Record name | 1-(ethoxycarbonylmethyl)-2-piperidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50444314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

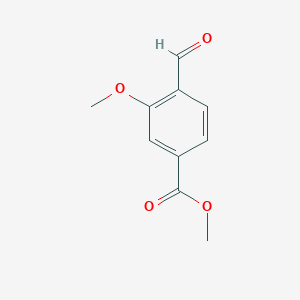

![N-[3-Cyano-4-methyl-1-(2,4,6-trimethyl-phenyl)-1H-pyrrol-2-YL]-acetamide](/img/structure/B1354744.png)